3-Bromo-2-oxobornane-8-sulphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

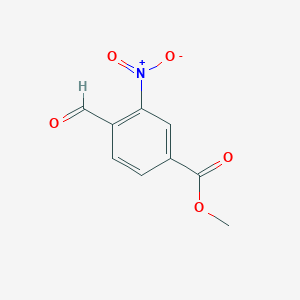

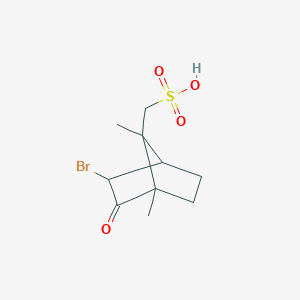

3-Bromo-2-oxobornane-8-sulphonic acid is a chemical compound with the molecular formula C₁₀H₁₅BrO₄S. It has a molecular weight of 311.19 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H15BrO4S/c1-9-4-3-6 (7 (11)8 (9)12)10 (9,2)5-16 (13,14)15/h6-7H,3-5H2,1-2H3, (H,13,14,15) . The Canonical SMILES representation is CC12CCC (C1 (C)CS (=O) (=O)O)C (C2=O)Br .

Wissenschaftliche Forschungsanwendungen

Catalysis and Polymerization

3-Bromo-2-oxobornane-8-sulphonic acid, through its derivative compounds, contributes significantly to the field of catalysis and polymerization. For instance, materials functionalized with sulphonic acid groups show high conversion rates in esterification and other chemical reactions. In particular, sulphonated mesoporous phenolic resins exhibit high acidity loadings and are effective in Fischer esterification of acetic acid with propanol, demonstrating their catalytic prowess (Muylaert et al., 2013). Similarly, polymer-supported benzimidazolium-based ionic liquids, synthesized through reaction with sulphuric acid, have proven to be robust and reusable catalysts for chemical reactions like the Biginelli reaction, showcasing their stability and efficiency in catalysis (Khiratkar et al., 2016).

Material Science and Surface Functionalization

In material science, the incorporation of sulphonic acid groups has led to the development of innovative materials with distinct properties. Alkyl sulphonic acid-functionalized silica, for instance, has emerged as a promising heterogeneous Bronsted acid catalyst, offering a non-corrosive alternative for liquid acid catalysts in various chemical processes. These functionalized materials have shown potential in enhancing reaction rates and can operate effectively under solvent-free conditions (Dijs et al., 2002).

Environmental Applications

The derivatives of this compound also find applications in environmental science. Research has highlighted the role of sulphonic acid-based membranes in managing aqueous bromine/bromide environments, crucial for understanding and optimizing the performance of membranes in different conditions (Morrissey et al., 2005). Furthermore, copolymers like acrylic acid-diphenylamine sulphonic acid have been identified as efficient threshold inhibitors for carbonate and sulphate scales in cooling water systems, contributing to the prevention of mineral scale formation, a significant challenge in industrial processes (Shakkthivel & Vasudevan, 2006).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-Bromo-2-oxobornane-8-sulphonic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as bromination and sulphonation reactions.", "Starting Materials": ["2-Oxobornane-8-carboxylic acid", "Bromine", "Sulphuric acid", "Sodium hydroxide", "Acetic anhydride", "Methanol", "Diethyl ether", "Water"], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 2-oxobornane-8-carboxylic acid with acetic anhydride in the presence of sodium hydroxide to form 2-acetoxybornane-8-carboxylic acid.", "Step 2: Bromination of the protected carboxylic acid group by reacting 2-acetoxybornane-8-carboxylic acid with bromine in the presence of acetic acid to form 3-bromo-2-acetoxybornane-8-carboxylic acid.", "Step 3: Deprotection of the carboxylic acid group by reacting 3-bromo-2-acetoxybornane-8-carboxylic acid with methanol and sodium hydroxide to form 3-bromo-2-hydroxybornane-8-carboxylic acid.", "Step 4: Sulphonation of the hydroxyl group by reacting 3-bromo-2-hydroxybornane-8-carboxylic acid with sulphuric acid in the presence of diethyl ether and water to form 3-bromo-2-hydroxybornane-8-sulphonic acid.", "Step 5: Oxidation of the hydroxyl group to a ketone by reacting 3-bromo-2-hydroxybornane-8-sulphonic acid with potassium permanganate in the presence of water to form 3-bromo-2-oxobornane-8-sulphonic acid." ] } | |

CAS-Nummer |

5344-58-1 |

Molekularformel |

C10H15BrO4S |

Molekulargewicht |

311.19 g/mol |

IUPAC-Name |

[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10?/m1/s1 |

InChI-Schlüssel |

MFEDKMBNKNOUPA-MZIHZIJQSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@H](C1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |

SMILES |

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |

Kanonische SMILES |

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |

Andere CAS-Nummern |

63808-77-5 5344-58-1 14575-84-9 |

Piktogramme |

Irritant |

Synonyme |

(+)-α-Bromocamphor-π-sulfonic Acid; (+)-α-Bromo-camphor-π-sulfonic Acid; R-(+)-3-Bromocamphor-8-sulfonic Acid; d-α-Bromocamphor-π-sulfonate; (1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.